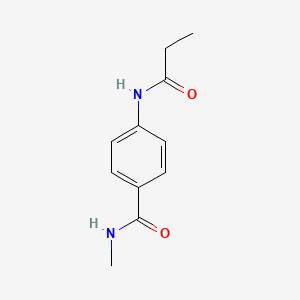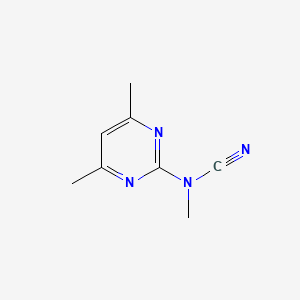![molecular formula C11H15N7O2 B5865354 6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyridazines and triazines. The compound has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of tyrosine kinases and phosphatases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. These include further studies on its mechanism of action, its potential use as an antimicrobial agent, and its potential use as a catalyst in chemical reactions. Additionally, there is potential for the development of new derivatives and analogs of the compound with improved properties and efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the compound's potential and to develop new derivatives and analogs with improved properties and efficacy.
Synthesemethoden
The synthesis of 6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves a series of chemical reactions. The starting materials include 2-chloro-6-(methylamino)pyridine, isopropylamine, and cyanuric chloride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as an antimicrobial agent and as a catalyst in chemical reactions.
Eigenschaften
IUPAC Name |
3-[[4-(methylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O2/c1-6(2)13-10-14-9(12-3)15-11(16-10)20-8-5-4-7(19)17-18-8/h4-6H,1-3H3,(H,17,19)(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMWGYWZPWIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC)OC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)